molecular formula C25H27NO B563612 N-Desmethyl Tamoxifen-d5 CAS No. 164365-16-6

N-Desmethyl Tamoxifen-d5

Cat. No.: B563612
CAS No.: 164365-16-6
M. Wt: 362.528
InChI Key: NYDCDZSEEAUOHN-JZSWEIPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Tamoxifen-d5 is a deuterated form of N-Desmethyl Tamoxifen, which is a major metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. This compound is often used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to N-Desmethyl Tamoxifen but with a distinct mass difference .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Tamoxifen-d5 typically involves the deuteration of N-Desmethyl Tamoxifen. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Tamoxifen-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of Tamoxifen metabolites such as N-Desmethyl-4-hydroxy Tamoxifen-d5 and other deuterated derivatives .

Scientific Research Applications

N-Desmethyl Tamoxifen-d5 is extensively used in scientific research, particularly in:

Mechanism of Action

N-Desmethyl Tamoxifen-d5, like its non-deuterated counterpart, exerts its effects by binding to estrogen receptors and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. It is further metabolized to active forms such as N-Desmethyl-4-hydroxy Tamoxifen-d5, which have higher affinity for estrogen receptors and greater anti-estrogenic activity. The molecular targets include estrogen receptors and aromatase enzymes, and the pathways involved include inhibition of estrogen receptor signaling and reduction of estrogen synthesis .

Comparison with Similar Compounds

N-Desmethyl Tamoxifen-d5 is compared with other similar compounds such as:

    Tamoxifen: The parent compound with lower affinity for estrogen receptors.

    4-Hydroxy Tamoxifen: A metabolite with higher anti-estrogenic activity.

    Endoxifen (N-Desmethyl-4-hydroxy Tamoxifen): The most active metabolite with the highest affinity for estrogen receptors.

    Norendoxifen: Another metabolite with potent aromatase inhibitory activity.

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry, providing accurate quantification and analysis of Tamoxifen and its metabolites .

Properties

IUPAC Name

N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCDZSEEAUOHN-JZSWEIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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